molecular formula C7H5NS B143518 Thieno[3,2-c]pyridine CAS No. 272-14-0

Thieno[3,2-c]pyridine

Cat. No. B143518
M. Wt: 135.19 g/mol
InChI Key: MKYRMMMSZSVIGD-UHFFFAOYSA-N
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Patent
US04161599

Procedure details

11.4 g of the derivative of the formula (IV) of Example 2 is added portionwise to 55 cc trifluoroacetic acid stirred at room temperature. The temperature rises from 19° C. to 24° C., and russet fumes are evolved. The material is allowed to cool to room temperature; the reaction mixture is then poured over ice, made basic by addition of concentrated aqueous ammonia and extracted with diisopropyl ether. The organic extracts are washed with water, dried over sodium sulfate and evaporated to dryness. Distillation in vacuo of the residue gives 3.8 g (Yield: 56%) thieno[3,2-c]pyridine.
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:4]1[N:9](N=O)[CH2:8][C:7]2[CH:12]=[CH:13][S:14][C:6]=2[CH:5]1O)(O)=O.FC(F)(F)C(O)=O.N>>[S:14]1[C:6]2[CH:5]=[CH:4][N:9]=[CH:8][C:7]=2[CH:12]=[CH:13]1

Inputs

Step One
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1C(C2=C(CN1N=O)C=CS2)O
Name
Quantity
55 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises from 19° C. to 24° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture is then poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diisopropyl ether
WASH
Type
WASH
Details
The organic extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Distillation in vacuo of the residue

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=2C=NC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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